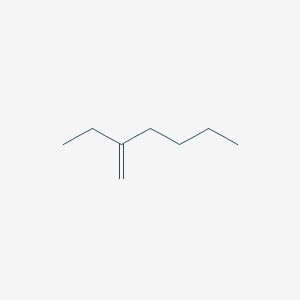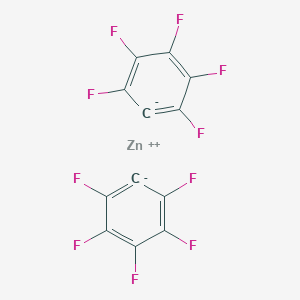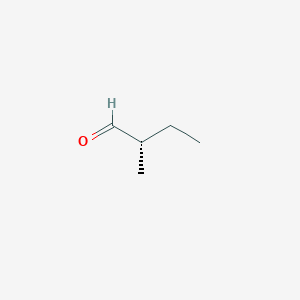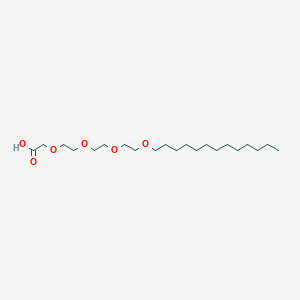
3,6,9,12-Tetraoxapentacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxapentacosanoic acid, also known as TOFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry and medicine. TOFA is a carboxylic acid derivative that is structurally similar to fatty acids and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
3,6,9,12-Tetraoxapentacosanoic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, 3,6,9,12-Tetraoxapentacosanoic acid reduces the availability of fatty acids for various cellular processes, leading to a decrease in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
3,6,9,12-Tetraoxapentacosanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the regulation of lipid metabolism, and the improvement of insulin sensitivity. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6,9,12-Tetraoxapentacosanoic acid in lab experiments is its specificity for ACC, which allows for targeted inhibition of fatty acid synthesis. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid is relatively easy to synthesize and has a long shelf life. However, one limitation of using 3,6,9,12-Tetraoxapentacosanoic acid is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3,6,9,12-Tetraoxapentacosanoic acid. One area of interest is the development of 3,6,9,12-Tetraoxapentacosanoic acid analogs with improved specificity and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 3,6,9,12-Tetraoxapentacosanoic acid and its potential applications in various fields, including cancer research, obesity, and diabetes. Finally, research is needed to determine the safety and toxicity of 3,6,9,12-Tetraoxapentacosanoic acid and its analogs in various cell types and animal models.
Méthodes De Synthèse
3,6,9,12-Tetraoxapentacosanoic acid can be synthesized through several methods, including the oxidation of oleic acid or the hydrolysis of triolein. However, the most commonly used method for synthesizing 3,6,9,12-Tetraoxapentacosanoic acid is through the reaction of formaldehyde and acetic anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxapentacosanoic acid has been extensively studied for its potential applications in various fields, including cancer research, obesity, and diabetes. In cancer research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to inhibit the growth of cancer cells by targeting fatty acid synthesis. In obesity and diabetes research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to regulate lipid metabolism and improve insulin sensitivity.
Propriétés
Numéro CAS |
127174-97-4 |
|---|---|
Nom du produit |
3,6,9,12-Tetraoxapentacosanoic acid |
Formule moléculaire |
C21H42O6 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23) |
Clé InChI |
YGNNWPABJOELRL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Synonymes |
TRIDECETH-4 CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



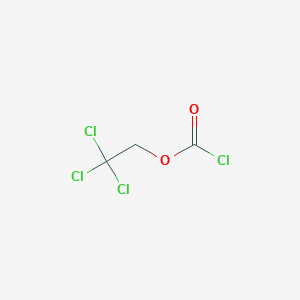
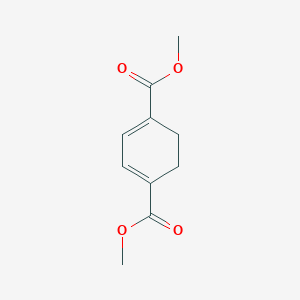
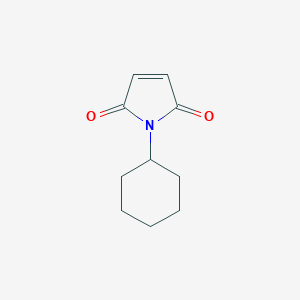
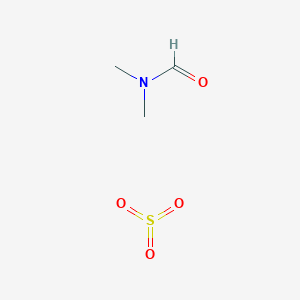
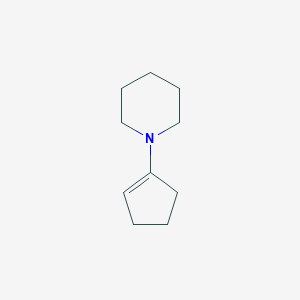
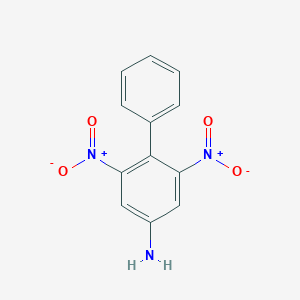
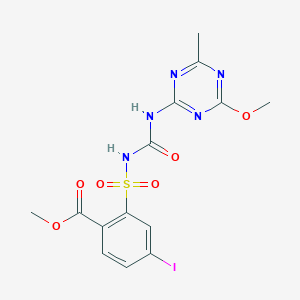
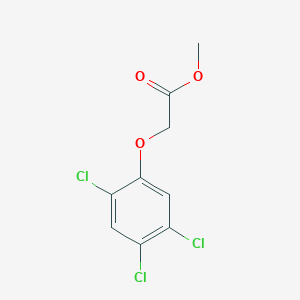
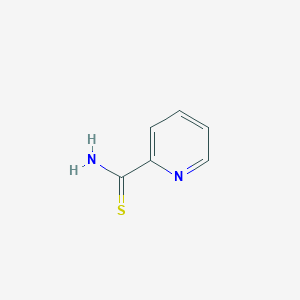
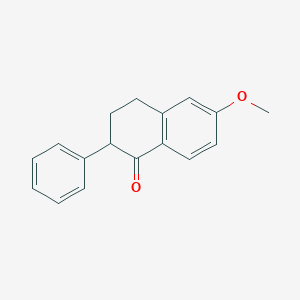
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
